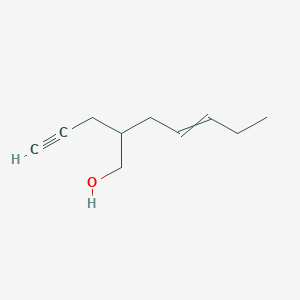

2-(Prop-2-yn-1-yl)hept-4-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is a chemical compound characterized by the presence of both an alkyne and an alkene functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol typically involves the reaction of hept-4-en-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)hept-4-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of hept-4-en-1-al or hept-4-enoic acid.

Reduction: Formation of 2-(prop-2-en-1-yl)hept-4-en-1-ol or 2-(propyl)hept-4-en-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-yn-1-yl)hept-4-en-1-ol has several applications in scientific research:

Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving alkyne and alkene groups.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol involves its reactivity towards various chemical reagents and biological molecules. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Prop-2-yn-1-ol: A simpler compound with only an alkyne and hydroxyl group.

Hept-4-en-1-ol: Contains an alkene and hydroxyl group but lacks the alkyne functionality.

2-(Prop-2-en-1-yl)hept-4-en-1-ol: Similar structure but with an alkene instead of an alkyne group.

Uniqueness

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a broader range of reactions and applications compared to compounds with only one type of unsaturation .

Biological Activity

2-(Prop-2-yn-1-yl)hept-4-en-1-ol, also known as Hept-4-en-6-yn-1-ol, is a compound of interest due to its unique structure featuring both alkyne and alkene functionalities. This combination renders it a versatile candidate for various biological applications, including potential therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of both alkene and alkyne groups allows it to undergo multiple chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These intermediates may interact with proteins, enzymes, and nucleic acids, potentially influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Antiviral Activity

In addition to its antibacterial properties, 2-(Prop-2-yn-1-y)hept-4-en-1-ol has been investigated for antiviral activity. Preliminary studies have shown that it can inhibit the replication of certain viruses by interfering with their ability to enter host cells or replicate within them. For instance, compounds with similar structures have shown promise against influenza A virus (H1N1), with IC50 values indicating effective inhibition at low concentrations .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various alkynes, including 2-(Prop-2-yn-1-y)hept-4-en-1-ol. The study found that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria in a dose-dependent manner. The authors concluded that the structural features of the compound contribute to its enhanced interaction with bacterial cell membranes .

Research on Antiviral Properties

Another investigation focused on the antiviral properties of similar compounds against H1N1. The study reported that derivatives of propargylic alcohols exhibited strong inhibitory effects on viral replication, suggesting that 2-(Prop-2-yn-1-y)hept-4-en-1-y could also possess similar antiviral capabilities .

Properties

CAS No. |

656234-79-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-prop-2-ynylhept-4-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10-11H,3,7-9H2,1H3 |

InChI Key |

NPOHYKKGJAHYNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(CC#C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.